![molecular formula C20H21N3O3S B2636968 N-(4-{[(4-butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 923227-39-8](/img/structure/B2636968.png)
N-(4-{[(4-butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(4-butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a furan ring, and a butylphenyl group, making it a versatile molecule for research and industrial applications.
Mecanismo De Acción
Target of Action
The compound contains a thiazole ring, which is a common moiety in many biologically active molecules . Thiazole-containing compounds have been known to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
Thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazole-containing compounds, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone under acidic conditions.
Attachment of the Butylphenyl Group: The butylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where butylbenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Coupling Reactions: The final step involves coupling the thiazole and furan rings with the butylphenyl group through a series of amide bond formations using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{[(4-butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-{[(4-butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-{[(4-phenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
- N-(4-{[(4-butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide
Uniqueness
N-(4-{[(4-butylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide stands out due to its combination of a thiazole ring, a furan ring, and a butylphenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Propiedades
IUPAC Name |
N-[4-[2-(4-butylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-2-3-5-14-7-9-15(10-8-14)21-18(24)12-16-13-27-20(22-16)23-19(25)17-6-4-11-26-17/h4,6-11,13H,2-3,5,12H2,1H3,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPMIDJZDKJQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2636885.png)
![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide](/img/structure/B2636891.png)
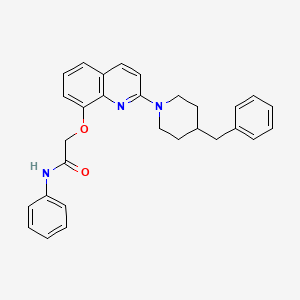
![N-{2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethyl}prop-2-enamide](/img/structure/B2636893.png)
![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2636896.png)

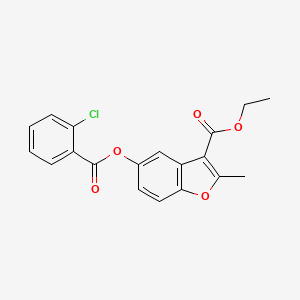
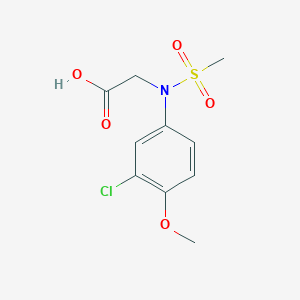
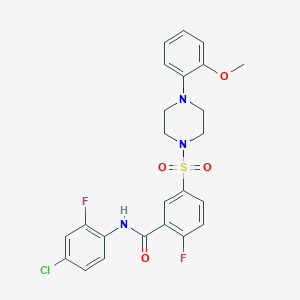
![7-benzyl-8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2636904.png)

![N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide](/img/structure/B2636906.png)
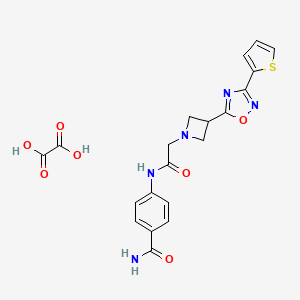
![4-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2636908.png)
